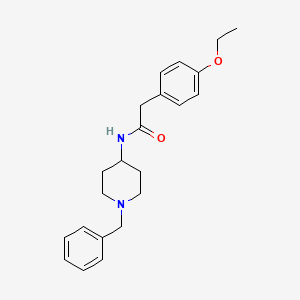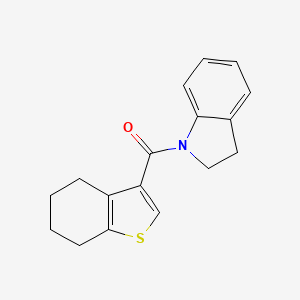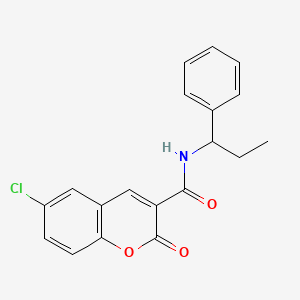![molecular formula C17H17ClN2O4S B4183512 N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4183512.png)
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide
Übersicht
Beschreibung
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating the transport of ions across cell membranes, particularly in the respiratory and digestive systems. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR inhibitor-172 has been studied extensively in the context of cystic fibrosis research, and has shown promise as a potential therapeutic agent for this disease.
Wirkmechanismus
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide inhibitor-172 works by binding to a specific site on the N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide protein, known as the nucleotide-binding domain 1 (NBD1). This binding prevents the normal function of the N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide protein, which leads to the inhibition of chloride ion transport across cell membranes. In the context of cystic fibrosis, this inhibition can be beneficial, as it can reduce the accumulation of thick, sticky mucus in the lungs and other organs.
Biochemical and Physiological Effects
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide inhibitor-172 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide inhibitor-172 can effectively block the activity of mutant N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide proteins, leading to the inhibition of chloride ion transport across cell membranes. In vivo studies have also shown that N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide inhibitor-172 can improve lung function and reduce inflammation in animal models of cystic fibrosis. Additionally, N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide inhibitor-172 has been shown to have anti-inflammatory effects in other disease models, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide inhibitor-172 has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. Additionally, N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide inhibitor-172 has been extensively studied in the context of cystic fibrosis research, and there is a large body of literature available on its use and effects. One limitation is that N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide inhibitor-172 is not a specific inhibitor of N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide, and can also inhibit other ion channels and transporters. Additionally, N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide inhibitor-172 has not yet been tested in human clinical trials, and its safety and efficacy in humans is not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide inhibitor-172. One direction is to further study its efficacy and safety in animal models of cystic fibrosis, and to explore its potential use as a therapeutic agent for this disease. Another direction is to investigate its potential use in other disease models, such as rheumatoid arthritis and other inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide inhibitor-172, and to identify any potential off-target effects or limitations of its use.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide inhibitor-172 has been extensively studied in the context of cystic fibrosis research, particularly in the development of new therapies for this disease. In vitro studies have shown that N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide inhibitor-172 can effectively block the activity of mutant N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide proteins, which are responsible for the development of cystic fibrosis. In vivo studies have also shown that N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide inhibitor-172 can improve lung function and reduce inflammation in animal models of cystic fibrosis.
Eigenschaften
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-12-3-5-14(6-4-12)20-25(22,23)15-9-7-13(8-10-15)19-17(21)16-2-1-11-24-16/h3-10,16,20H,1-2,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXZBXSVDZAPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-thiophenecarboxamide](/img/structure/B4183440.png)
![1-[(5-methyl-3-thienyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4183445.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4183450.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4183467.png)
![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4183470.png)
![5-(3,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4183478.png)

![N-cyclohexyl-4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4183500.png)
![(4-{[(5-methyl-3-thienyl)carbonyl]amino}phenyl)acetic acid](/img/structure/B4183504.png)

![4-(2,4-dichlorophenoxy)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4183510.png)

![3-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4183522.png)
![1-(4-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B4183528.png)